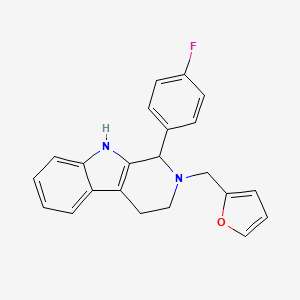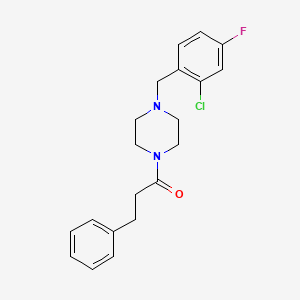
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine practices and has recently gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
Harmine's mechanism of action is complex and not fully understood. It has been shown to interact with various receptors and enzymes in the body, including the serotonin receptor, monoamine oxidase A, and protein kinases. Harmine has also been shown to inhibit the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In addition, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune system, including increasing the production of cytokines and activating T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, further studies are needed to determine the optimal dose and duration of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline treatment for neurodegenerative diseases. In oncology, studies are needed to determine the efficacy of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a cancer treatment in humans. In infectious diseases, further studies are needed to determine the potential of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a treatment for other viral infections. Additionally, there is potential for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Harmine can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method for chemical synthesis involves the condensation of harmaline and 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neurogenesis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-cancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. In infectious diseases, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antiviral properties, including inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c23-16-9-7-15(8-10-16)22-21-19(18-5-1-2-6-20(18)24-21)11-12-25(22)14-17-4-3-13-26-17/h1-10,13,22,24H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWAPDRBOXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6041555.png)

![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6041582.png)

![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)